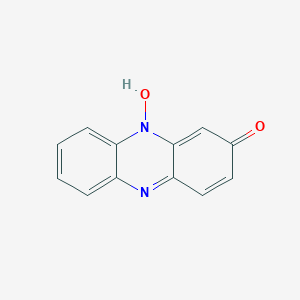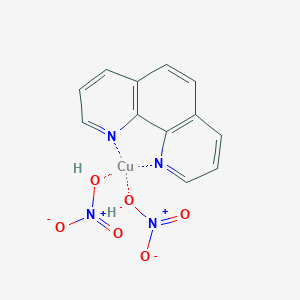
Dinitrato(1,10-phenanthroline)copper(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;1,10-phenanthroline;dinitrate is a copper complex bearing 1,10-phenanthroline based ligands and different classes of inorganic and organic auxiliary ligands . It has been studied as a potential anticancer drug . The molecular formula of this compound is C12H8CuN4O6 .
Synthesis Analysis
The synthesis of Copper;1,10-phenanthroline;dinitrate involves the use of copper (II) and 1,10-phenanthroline (phen) or substituted phenanthrolines (phen-based ligands) and different classes of inorganic (e.g., Cl-, Br-, H2O) and organic auxiliary ligands . A novel copper complex [Cu (phen)2 (salubrinal)] (ClO4)2 has been synthesized and characterized .Molecular Structure Analysis
The structure of Copper;1,10-phenanthroline;dinitrate consists of one Cu, one phenanthroline, and two nitrate anions. The center Cu2+ is five-coordinated by two N atoms from one phen ligand with the Cu—N distances in the range of 1.997(1) - 2.001(1) Å and three O atoms from three different nitrate anions with the Cu—O distances in the range of 1.957(1) - .Chemical Reactions Analysis
Copper;1,10-phenanthroline;dinitrate has been found to have interesting biochemical properties. For example, it has been shown to have a DPPH radical scavenging ability higher than that of salubrinal alone . It also inhibits lipid oxidation .Mécanisme D'action
Copper;1,10-phenanthroline;dinitrate has been studied for its anticancer properties. It has been found to trigger cell death in cancer cells . The active molecular species is commonly thought to be the bis- (1, 1O-phenanthroline)Cu (l) complex, (Phen) 2 Cu (l) regardless of the reducing agent type .
Safety and Hazards
Orientations Futures
Copper;1,10-phenanthroline;dinitrate and similar copper complexes have potential as anticancer drugs . Future research may focus on further understanding the mechanisms of action of these compounds, as well as designing new active species . The results of such research may be exploited to enlarge the therapeutic portfolio of metal complexes as antitumoral drugs .
Propriétés
Numéro CAS |
19319-88-1 |
|---|---|
Formule moléculaire |
C12H8CuN4O6 |
Poids moléculaire |
367.76 g/mol |
Nom IUPAC |
copper;1,10-phenanthroline;dinitrate |
InChI |
InChI=1S/C12H8N2.Cu.2NO3/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*2-1(3)4/h1-8H;;;/q;+2;2*-1 |
Clé InChI |
XOCNEEJNJTZFKE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
Pictogrammes |
Oxidizer; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




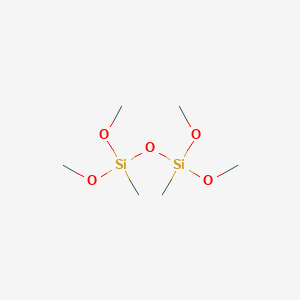
![1-Ethyl-5-methyl-1H-benzo[d]imidazole](/img/structure/B95991.png)
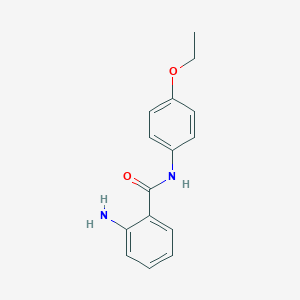

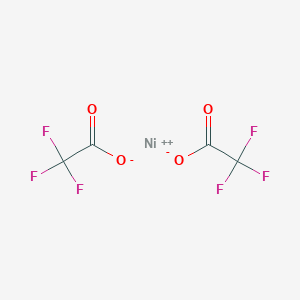
![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)
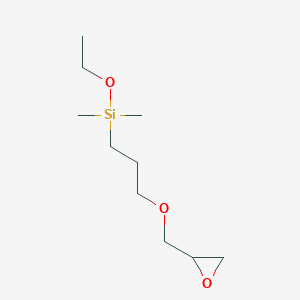
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
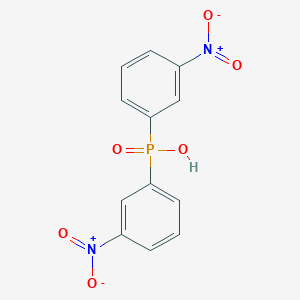
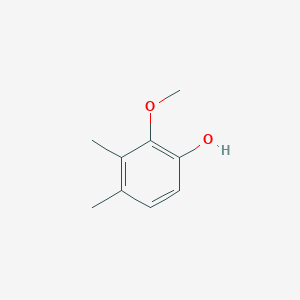
![4-NITRO-[1,1'-BIPHENYL]-3-OL](/img/structure/B96009.png)
